molecular formula C11H7IN2O4 B14494497 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide CAS No. 65064-93-9

5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B14494497
CAS No.: 65064-93-9
M. Wt: 358.09 g/mol
InChI Key: VVJDOYCBHOIFPR-UHFFFAOYSA-N
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Description

5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with an iodo group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide typically involves the iodination of a furan ring followed by the introduction of a nitrophenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodo group onto the furan ring. This is followed by a coupling reaction with 3-nitroaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-Iodo-N-(3-aminophenyl)furan-2-carboxamide.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and proteins. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the iodo group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The furan ring can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3-nitrophenyl)furan-2-carboxamide
  • 5-Chloro-N-(3-nitrophenyl)furan-2-carboxamide
  • 5-Fluoro-N-(3-nitrophenyl)furan-2-carboxamide

Uniqueness

5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the presence of the iodo group, which imparts distinct chemical and physical properties. The iodo group increases the compound’s molecular weight and can enhance its reactivity in substitution reactions compared to its bromo, chloro, and fluoro analogs.

Properties

CAS No.

65064-93-9

Molecular Formula

C11H7IN2O4

Molecular Weight

358.09 g/mol

IUPAC Name

5-iodo-N-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H7IN2O4/c12-10-5-4-9(18-10)11(15)13-7-2-1-3-8(6-7)14(16)17/h1-6H,(H,13,15)

InChI Key

VVJDOYCBHOIFPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)I

Origin of Product

United States

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